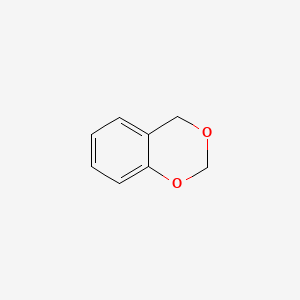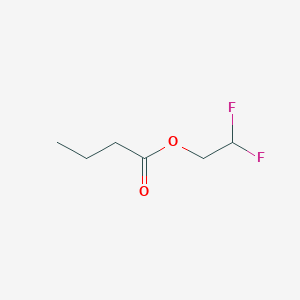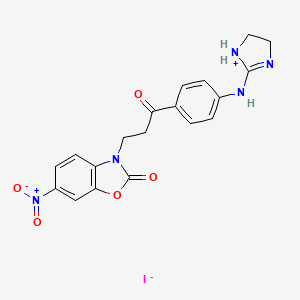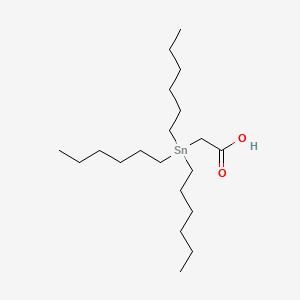
Stannane, acetoxytrihexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trihexylstannylacetic acid is an organotin compound with the molecular formula C20H42O2Sn. It is characterized by the presence of a tin atom bonded to a carboxylic acid group and three hexyl groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Trihexylstannylacetic acid can be synthesized through several methods. One common approach involves the reaction of trihexylstannyl chloride with acetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2-trihexylstannylacetic acid involves the use of high-purity reagents and stringent quality control measures. The process may include steps such as distillation and recrystallization to ensure the purity of the final product. The production is often carried out in cleanroom environments to avoid contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Trihexylstannylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tin atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
2-Trihexylstannylacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-trihexylstannylacetic acid involves its interaction with various molecular targets. The tin atom can form bonds with different functional groups, influencing the reactivity and stability of the compound. The pathways involved in its action include coordination with metal centers and participation in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethylstannylacetic acid
- Tributylstannylacetic acid
- Triphenylstannylacetic acid
Comparison
Compared to similar compounds, 2-trihexylstannylacetic acid is unique due to its longer alkyl chains, which can influence its solubility and reactivity. The presence of three hexyl groups provides steric hindrance, affecting the compound’s behavior in chemical reactions.
Propriétés
Numéro CAS |
2897-46-3 |
|---|---|
Formule moléculaire |
C20H42O2Sn |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
2-trihexylstannylacetic acid |
InChI |
InChI=1S/3C6H13.C2H3O2.Sn/c3*1-3-5-6-4-2;1-2(3)4;/h3*1,3-6H2,2H3;1H2,(H,3,4); |
Clé InChI |
IQGPZWMPDFAKSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Sn](CCCCCC)(CCCCCC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


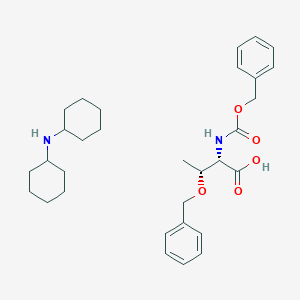
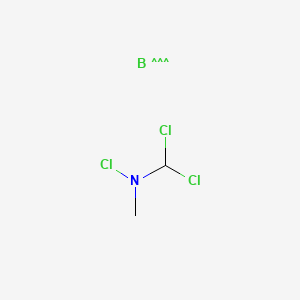
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)
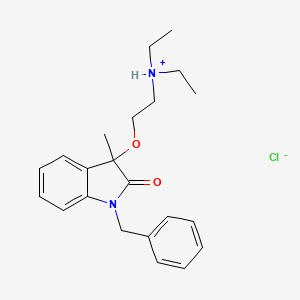
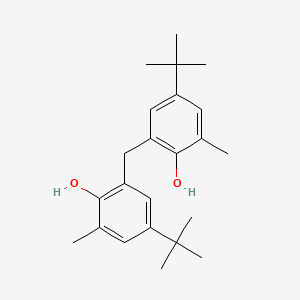
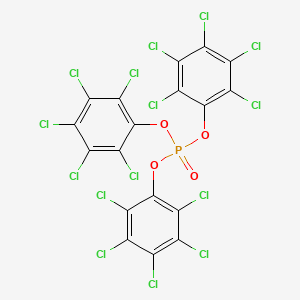

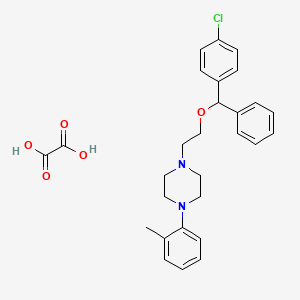

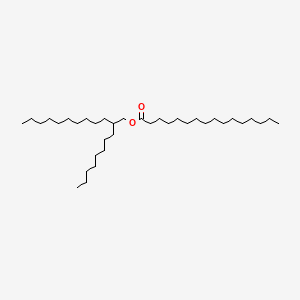
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
